JAK-IN-35
Description
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZBJJTHQWMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587365 | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-15-5 | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JAK-IN-35 role in JAK-STAT pathway
An In-Depth Technical Guide on the Role of Interleukin-35 in the JAK-STAT Pathway
Executive Summary
This technical guide provides a comprehensive overview of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the emerging role of Interleukin-35 (IL-35) in its modulation. While a specific small molecule inhibitor termed "JAK-IN-35" was not identified in a comprehensive literature search, the findings suggest a strong connection between IL-35 and the JAK-STAT pathway, particularly in the context of immune regulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of JAK-STAT signaling and the therapeutic potential of targeting this pathway, with a focus on the immunomodulatory cytokine IL-35.
The JAK-STAT Signaling Pathway: A Core Communication Axis
The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into a transcriptional response within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3] The core components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and cytokine receptors.[1]
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][5]
Quantitative Data on JAK Inhibition
While no quantitative data for a specific "this compound" inhibitor is available, the following table presents illustrative data for well-characterized JAK inhibitors to provide a framework for the types of quantitative assessments performed.
| Inhibitor | Target(s) | IC50 (nM) | Disease Indication(s) |
| Tofacitinib | Pan-JAK | JAK1: 1, JAK2: 20, JAK3: 1 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | JAK1: 43 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis |
| Filgotinib | JAK1 | JAK1: 10 | Rheumatoid Arthritis, Ulcerative Colitis |
Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented here is for illustrative purposes.
The Role of IL-35 in Modulating the JAK-STAT Pathway
Recent research has highlighted the involvement of the JAK-STAT pathway in the signaling mechanism of IL-35, an immunosuppressive cytokine. Studies have shown that IL-35 can activate the JAK1/TYK2/STAT1/STAT4 pathway in cytotoxic T lymphocytes (CTLs).[6] This interaction appears to be crucial in the IL-35-mediated inhibition of T-cell exhaustion, a state of T-cell dysfunction that can arise during chronic infections and cancer.[6] Specifically, IL-35's engagement with the JAK-STAT pathway has been shown to inhibit the function of hepatitis B virus (HBV)-specific CTLs.[6] Conversely, blocking the JAK-STAT pathway can lead to a recovery of CTL function, as evidenced by a decrease in the expression of exhaustion-associated molecules and an increase in the production of effector cytokines like interferon-γ and tumor necrosis factor-α.[6]
Experimental Protocols
Analysis of STAT Phosphorylation via Western Blot
Objective: To determine the effect of a compound (e.g., IL-35) on the phosphorylation of STAT proteins in target cells.
Methodology:
-
Cell Culture and Treatment: Culture target cells (e.g., primary T cells or a relevant cell line) to an appropriate density. Starve the cells of serum for a defined period before treatment to reduce basal signaling. Treat the cells with the compound of interest at various concentrations and for different durations. Include appropriate positive (e.g., a known cytokine activator) and negative (vehicle) controls.
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT1). Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated STAT to the total levels of the respective STAT protein and/or a housekeeping protein (e.g., β-actin or GAPDH) to account for loading differences.
Flow Cytometric Analysis of T-Cell Exhaustion Markers
Objective: To assess the impact of a substance on the expression of T-cell exhaustion markers following JAK-STAT pathway modulation.
Methodology:
-
Cell Culture and Staining: Isolate primary T cells or use a T-cell line and culture them under conditions that induce exhaustion. Treat the cells with the substance of interest in the presence or absence of a JAK inhibitor.
-
Surface Marker Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% fetal bovine serum). Stain the cells with fluorescently labeled antibodies against surface exhaustion markers such as PD-1, CTLA-4, and LAG-3.
-
Intracellular Cytokine Staining (Optional): To measure cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. After surface staining, fix and permeabilize the cells using a dedicated kit. Stain for intracellular cytokines like IFN-γ and TNF-α.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the exhaustion markers and producing specific cytokines in the different treatment groups.
Visualizations
Caption: The canonical JAK-STAT signaling pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. JAK/STAT signaling is involved in IL-35-induced inhibition of hepatitis B virus antigen-specific cytotoxic T cell exhaustion in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of JAK-IN-35
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of JAK-IN-35, a Janus kinase (JAK) inhibitor. The protocols detailed below outline the necessary steps to characterize the inhibitory activity of this compound against the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and to assess its effects on downstream signaling pathways in cellular contexts.
Introduction to this compound and the JAK-STAT Pathway
Janus kinases are a family of cytoplasmic tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to various biological processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers.
JAK inhibitors, such as this compound, are small molecules designed to modulate the activity of JAK enzymes, thereby interfering with the downstream signaling of pro-inflammatory cytokines. These inhibitors typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs. The in vitro characterization of these inhibitors is a crucial step in the drug discovery process, providing essential data on their potency, selectivity, and mechanism of action.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway.
Caption: Figure 1: The JAK-STAT Signaling Pathway.
Quantitative Data Summary
The inhibitory activity of a compound like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%. The following table provides a template for summarizing the IC50 values of this compound against different JAK isoforms.
| Target | Assay Type | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| JAK1 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~1.1 |
| JAK2 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~20 |
| JAK3 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~1.0 |
| TYK2 | Biochemical Kinase Assay | Data to be filled | Tofacitinib: ~25 |
| pSTAT3 (IL-6 stimulated) | Cellular Assay (e.g., in TF-1 cells) | Data to be filled | Tofacitinib: ~100 |
Note: Reference IC50 values for Tofacitinib are approximate and can vary depending on assay conditions.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified JAK isoforms by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Application Notes and Protocols for a Cell-Based Assay Evaluating JAK-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] JAK inhibitors, also known as jakinibs, are a class of small molecules that modulate the immune response by interfering with the activity of one or more JAK enzymes.[1][5]
This document provides a detailed guide for a cell-based assay to determine the potency and selectivity of a novel compound, herein referred to as JAK-IN-35, in inhibiting the JAK-STAT signaling pathway. The described protocol is based on the principle of measuring the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation.[6][7] This assay is designed for a high-throughput format and is suitable for screening and characterizing potential JAK inhibitors.
Signaling Pathway and Mechanism of Action
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[7][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[9] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[10][11] this compound is a hypothetical inhibitor designed to compete with ATP for the catalytic ATP-binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.[11]
Caption: JAK-STAT signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
This section details the necessary reagents, cell line, and step-by-step procedures for conducting the this compound cell-based assay. The protocol is optimized for a 96-well or 384-well plate format to allow for high-throughput screening.[6]
Materials and Reagents
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Cell Line: A human erythroleukemia cell line, such as HEL cells, which have a constitutively active JAK2 V617F mutation leading to STAT5 phosphorylation, is recommended.[6] Alternatively, a cytokine-dependent cell line (e.g., TF-1) can be used where the pathway is stimulated with a specific cytokine (e.g., IL-3 or GM-CSF).
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Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[12]
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This compound Compound: Prepared as a 10 mM stock solution in DMSO.
-
Reference JAK Inhibitor: A known JAK inhibitor (e.g., Ruxolitinib) for use as a positive control.[13]
-
Cytokine Stimulant (if required): e.g., recombinant human Interleukin-3 (IL-3) or Granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Phosphate Buffered Saline (PBS)
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Fixation Buffer: 4% Paraformaldehyde in PBS.
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Permeabilization Buffer: 90% Methanol in PBS.
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Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
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Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) antibody.
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Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
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Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
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Assay Plates: 96-well or 384-well black, clear-bottom microplates.
Experimental Workflow
The following diagram outlines the major steps in the cell-based assay workflow.
Caption: High-level workflow for the this compound cell-based assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEL cells in T75 flasks until they reach a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh, serum-free medium.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of serum-free medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the cells to settle.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a further dilution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 1 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake and target engagement.
-
-
Cytokine Stimulation (for cytokine-dependent cell lines):
-
This step is not required for cell lines with constitutive JAK activation like HEL cells.
-
If using a cytokine-dependent cell line, prepare the cytokine stimulant at a concentration that induces a submaximal response (EC80).
-
Add the cytokine to all wells except for the unstimulated control wells.
-
-
Fixation and Permeabilization:
-
After the incubation period, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of ice-cold Permeabilization Buffer to each well and incubate for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Dilute the primary anti-p-STAT5 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Add 50 µL of the secondary antibody/DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. Capture images in both the green (Alexa Fluor 488 for p-STAT5) and blue (DAPI for nuclei) channels.
-
Analyze the images using appropriate software to quantify the intensity of the nuclear p-STAT5 signal.
-
Normalize the p-STAT5 signal to the cell number (DAPI count).
-
Plot the normalized p-STAT5 signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following tables present hypothetical data for the inhibition of p-STAT5 by this compound and a reference inhibitor in HEL cells.
Table 1: Dose-Response of this compound on p-STAT5 Levels
| This compound Conc. (nM) | % Inhibition of p-STAT5 |
| 1000 | 98.5 |
| 300 | 95.2 |
| 100 | 85.1 |
| 30 | 65.7 |
| 10 | 48.9 |
| 3 | 25.3 |
| 1 | 10.1 |
| 0 (Vehicle) | 0 |
Table 2: IC50 Values for this compound and Reference Inhibitor
| Compound | IC50 (nM) |
| This compound | 12.5 |
| Reference Inhibitor | 5.2 |
Conclusion
The described cell-based assay provides a robust and reliable method for evaluating the inhibitory activity of compounds targeting the JAK-STAT pathway. By quantifying the phosphorylation of a key downstream effector, STAT5, this protocol allows for the determination of compound potency (IC50) in a cellular context. The high-throughput nature of this assay makes it an invaluable tool in the discovery and development of novel JAK inhibitors for the treatment of various inflammatory and proliferative diseases. Further studies would be required to determine the selectivity of this compound against different JAK isoforms and other kinases.
References
- 1. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. cusabio.com [cusabio.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Cell-Based Fluorescence Polarization Biosensor Using Preproinsulin to Identify Compounds That Alter Insulin Granule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Generating a Dose-Response Curve of JAK-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[5][6][7] Small molecule inhibitors targeting JAKs, often referred to as jakinibs, have emerged as a promising therapeutic class.[5][8][9]
JAK-IN-35 is a novel investigational small molecule inhibitor of the JAK family. These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell-based assay. The primary method described herein is the measurement of cytokine-induced STAT3 phosphorylation, a key downstream event of JAK activation. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for characterizing its potency.
Principle of the Assay
The binding of a cytokine, such as Interleukin-6 (IL-6), to its receptor on the cell surface activates associated JAKs.[6][10] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[1][4][10] This assay quantifies the ability of this compound to inhibit IL-6-induced phosphorylation of STAT3 in a human cell line. The level of phosphorylated STAT3 (p-STAT3) is measured using a cellular immunoassay, and the resulting data is used to generate a dose-response curve and calculate the IC50 value.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. researchgate.net [researchgate.net]
- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: JAK-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3] The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in a variety of diseases, such as autoimmune disorders, inflammatory conditions, and malignancies.[1][6] JAK inhibitors, like JAK-IN-35, are small molecules designed to block the activity of JAK enzymes, thereby interfering with the downstream signaling cascade.[1][7] This document provides detailed protocols for the preparation and use of a stock solution for the JAK2 inhibitor, this compound (also known as compound TG46).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Compound Name | This compound (compound TG46) | [8] |
| Molecular Weight | 510.65 g/mol | [8] |
| Chemical Formula | C26H34N6O3S | [8] |
| CAS Number | 936091-15-5 | [8] |
| Target | JAK2 | [8] |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [9][10] |
Note: The name "this compound" has also been associated with a dual JAK1/JAK3 inhibitor (CAS No. 1400687-19-5)[11]. It is crucial to verify the specific compound being used by its CAS number and molecular weight.
Signaling Pathway
JAK inhibitors function by competing with ATP for the binding site within the catalytic domain of the JAK enzyme. This action prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs would otherwise dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[2][5][7]
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. dermnetnz.org [dermnetnz.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound| [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing JAK-IN-35 Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term in vitro and in vivo studies with the Janus kinase (JAK) inhibitor, JAK-IN-35.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it cause cytotoxicity?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors that are essential for cell proliferation, differentiation, and survival.[1] By inhibiting JAKs, this compound can disrupt these fundamental cellular processes, which, while therapeutically beneficial in diseases driven by overactive immune responses, can also lead to cytotoxicity in non-target cells, particularly with long-term exposure. Off-target effects on other kinases can also contribute to cytotoxicity.
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Signs of cytotoxicity can include a significant reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), increased presence of floating dead cells, and activation of apoptotic pathways. It is crucial to distinguish between a desired anti-proliferative effect and unintended cytotoxicity.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To differentiate between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and viable cells will be negative for both.[2][3]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Long-Term Cultures
Potential Cause 1: Suboptimal Compound Concentration The concentration of this compound may be too high for the specific cell line and duration of the experiment, leading to excessive on-target or off-target toxicity.
Recommended Solution:
-
Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response study to determine the half-maximal cytotoxic concentration (CC50) of this compound for your cell line at various time points (e.g., 24, 48, 72, and 96 hours). This will help in selecting a concentration that inhibits the target pathway with minimal impact on cell viability over the desired experimental duration.
-
Start with a Low Concentration: Begin long-term studies with a concentration at or below the IC50 for the target pathway, and gradually increase if necessary, while closely monitoring cell health.
Potential Cause 2: Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations, especially over extended periods.
Recommended Solution:
-
Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically ≤0.1% for DMSO, though this can be cell-line dependent.[4]
-
Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent as the highest this compound concentration) in your experiments to assess the impact of the solvent alone.[4]
Potential Cause 3: Compound Instability this compound may be unstable in the culture medium at 37°C, degrading into potentially more toxic byproducts over time.
Recommended Solution:
-
Frequent Media Changes: For long-term experiments, perform regular media changes with freshly prepared this compound dilutions to maintain a consistent concentration of the active compound and remove any potential degradation products.
-
Assess Compound Stability: If significant degradation is suspected, the stability of this compound in the culture medium can be assessed over time using analytical methods such as HPLC.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells seeded can lead to significant differences in the observed cytotoxicity, as cell density can influence the cellular response to a compound.
Recommended Solution:
-
Accurate Cell Counting: Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.
-
Optimal Seeding Density: Determine the optimal seeding density for your cell line and the duration of the experiment to ensure cells are in the logarithmic growth phase during treatment.
Potential Cause 2: Variability in Compound Preparation Errors in preparing stock solutions and serial dilutions can lead to inconsistent final concentrations of this compound in the culture wells.
Recommended Solution:
-
Calibrated Pipettes: Use properly calibrated pipettes for all dilutions.
-
Serial Dilutions: Perform serial dilutions to avoid pipetting very small volumes, which can be inaccurate.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid issues with compound degradation.[4]
Data Presentation: Comparative Cytotoxicity of JAK Inhibitors
The following table summarizes the cytotoxic effects of several well-characterized JAK inhibitors across different cell lines. This data is provided for illustrative purposes to aid in experimental design and interpretation for this compound.
| JAK Inhibitor | Cell Line | Assay | Time Point (hours) | IC50 / CC50 (µM) | Reference |
| Ruxolitinib | K-562 | WST-1 | 24 | 94.07 | [5] |
| TF-1 | PrestoBlue | 72 | 14.47 | [6] | |
| Tofacitinib | Fibroblast | WST-1 | 72 | Cytotoxic effect observed starting at 0.1 | [7] |
| TF-1 | PrestoBlue | 72 | 30.29 | [6] | |
| Baricitinib | Dendritic Cells | Annexin V/PI | 48 | No apoptosis observed up to 1 | [8] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[3]
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the long-term cytotoxicity of this compound.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity in long-term cell culture experiments.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating JAK-IN-35 Stability in Your Research: A Technical Support Guide
For researchers and drug development professionals utilizing the potent dual JAK1/JAK3 inhibitor, JAK-IN-35, ensuring its stability in culture media is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and troubleshooting potential stability issues, offering detailed protocols and frequently asked questions to support your research endeavors.
Troubleshooting Guide: Common Stability Issues with this compound
Researchers may encounter challenges with the stability of small molecule inhibitors like this compound in their experimental setups. This guide addresses common problems with potential causes and actionable solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent inhibitory effect over time. | 1. Degradation of this compound: The compound may be unstable in the culture medium at 37°C. 2. Adsorption to plasticware: The compound may bind to the surface of culture plates or tubes, reducing its effective concentration. | 1. Perform a stability study: Analyze the concentration of this compound in the culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS. 2. Replenish the compound: If degradation is confirmed, consider partial or full media changes with freshly prepared this compound at regular intervals. 3. Use low-binding plasticware: Switch to specially treated plates and tubes designed to minimize small molecule adsorption. |
| Precipitation or cloudiness observed in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or media supplements, leading to precipitation. | 1. Check solubility limits: Determine the maximum soluble concentration of this compound in your specific culture medium. 2. Optimize solvent and final concentration: Ensure the stock solution is fully dissolved before adding to the medium. Minimize the final concentration of the organic solvent (e.g., DMSO) to typically less than 0.1%. 3. Test different media formulations: If interactions are suspected, try alternative media or serum-free conditions if compatible with your cell line. |
| High variability between experimental replicates. | 1. Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of the stock solution. 2. Uneven distribution in multi-well plates: Inadequate mixing after adding the compound to the wells. | 1. Standardize preparation protocol: Ensure the stock solution is vortexed thoroughly before each use and that serial dilutions are prepared accurately. 2. Ensure proper mixing: After adding this compound to the wells, mix gently by pipetting or using a plate shaker to ensure a homogenous concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available information for similar small molecules, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of JAK inhibitors.[1] It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Q3: What are the typical degradation pathways for small molecule inhibitors in culture media?
A3: Small molecule inhibitors can degrade through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in serum.[4] The specific degradation pathway for this compound would depend on its chemical structure. Forced degradation studies under various stress conditions (acidic, basic, oxidative) can help identify potential degradation products.[4]
Q4: Can the presence of cells affect the stability of this compound?
A4: Yes, cells can metabolize small molecules, which can affect their stability and effective concentration. To differentiate between chemical degradation and cellular metabolism, you can perform the stability study in both the presence and absence of cells.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media using HPLC
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Immediately after preparation (T=0), take an aliquot of the medium, and process it for HPLC analysis. This will serve as the baseline concentration.
-
Incubate the remaining medium at 37°C and 5% CO2.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
For each aliquot, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. The peak area of this compound will be proportional to its concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing compound stability.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for determining the stability of a small molecule in culture media.
References
Technical Support Center: Overcoming Resistance to JAK Inhibitors in Cancer Cells
Disclaimer: As there is no specific information available for a compound named "JAK-IN-35" in the public domain, this technical support guide has been developed using Ruxolitinib , a potent and well-characterized JAK1/2 inhibitor, as a representative example. The principles and methodologies described herein are based on published data for ruxolitinib and may be broadly applicable to other ATP-competitive JAK1/2 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to JAK inhibitors in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to the JAK inhibitor, is now showing reduced sensitivity. What are the common reasons for this?
A1: Acquired resistance to JAK inhibitors like ruxolitinib can arise through several mechanisms:
-
Secondary Mutations in the JAK2 Kinase Domain: Point mutations within the ATP-binding pocket of JAK2 can prevent or reduce the binding affinity of the inhibitor. Several mutations have been identified in in-vitro screens that confer resistance.[1][2]
-
Reactivation of JAK/STAT Signaling: Cancer cells can develop resistance by reactivating the JAK/STAT pathway despite the presence of the inhibitor. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK2-JAK1 or JAK2-TYK2), which can lead to trans-phosphorylation and sustained signaling.[3]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the blocked JAK/STAT pathway, thereby promoting survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
-
Presence of Co-occurring Mutations: Pre-existing or newly acquired mutations in other cancer-related genes, such as ASXL1, EZH2, or IDH1/2, have been associated with a reduced response to ruxolitinib in patients.[5]
Q2: How can I confirm that my cell line has developed resistance?
A2: Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.[6] This is typically done using a cell viability assay.
Q3: Are there different types of JAK inhibitors that might overcome resistance?
A3: Yes, JAK inhibitors are classified based on their binding mechanism. Type I inhibitors, like ruxolitinib, are ATP-competitive and bind to the active conformation of the kinase. Resistance mutations often occur in the ATP-binding pocket. Type II inhibitors bind to the inactive conformation of the kinase and may be effective against some mutations that confer resistance to Type I inhibitors.[7] Additionally, inhibitors with different selectivity profiles (e.g., more specific for JAK2 over JAK1) might be explored.
Q4: Can combination therapies help overcome resistance?
A4: Yes, combining a JAK inhibitor with an inhibitor of a potential bypass pathway (e.g., a PI3K or MEK inhibitor) is a common strategy to overcome or prevent resistance.[8] For instance, if you observe activation of the PI3K/AKT pathway upon acquiring resistance to a JAK inhibitor, co-treatment with a PI3K inhibitor may restore sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Gradual loss of drug efficacy over several passages. | Development of a resistant cell population. | 1. Perform an IC50 determination to quantify the level of resistance. 2. Sequence the kinase domain of the target JAK protein to check for known resistance mutations. 3. Perform a western blot to analyze the phosphorylation status of downstream effectors (e.g., p-STAT3, p-STAT5) and bypass pathway components (e.g., p-AKT, p-ERK). |
| Inconsistent results in cell viability assays. | Experimental variability; cell plating density. | 1. Ensure a consistent cell seeding density for all experiments. 2. Use a standardized protocol for drug preparation and dilution. 3. Include positive and negative controls in every assay. |
| No inhibition of downstream signaling (e.g., p-STAT) despite using a high concentration of the inhibitor. | Confirmed resistance. | 1. Investigate the mechanism of resistance (see above). 2. Consider switching to a different class of JAK inhibitor (e.g., Type II). 3. Explore combination therapies targeting bypass pathways. |
| Cell morphology changes in the presence of the inhibitor. | Cellular stress response; selection of a sub-population. | 1. Monitor cell morphology regularly. 2. Isolate and characterize any morphologically distinct clones to see if they exhibit altered drug sensitivity. |
Data Presentation
Table 1: Experimentally Identified Ruxolitinib-Resistant Mutations in JAK2V617F and their Effect on Drug Sensitivity.
| Mutation | EC50 Fold Increase vs. JAK2V617F (Ruxolitinib) | Cross-Resistance to other JAK Inhibitors | Reference |
| Y931C | 33.3 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |
| G935R | 19.5 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |
| R938L | 12.7 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |
| I960V | 11.5 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |
| E985K | 9.0 | Yes (AZD1480, TG101348, Lestaurtinib, CYT-387) | [1][2] |
| M929I (Gatekeeper) | 4.0 | No significant cross-resistance noted | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Generation of Ruxolitinib-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to incrementally increasing concentrations of the drug.[6]
-
Initial Seeding: Seed the parental cancer cell line at a standard density (e.g., 2.0 × 10^6 cells per 100 mm dish).
-
Initial Drug Exposure: Add ruxolitinib at a concentration equal to the IC10-IC20 of the parental cell line. Culture the cells in an incubator for 2-3 days.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Passage and Dose Escalation: Once the cells reach 80-90% confluency, passage them. For the next passage, increase the ruxolitinib concentration by 1.5- to 2.0-fold.
-
Cryopreservation: At each stage of increased drug concentration, cryopreserve a vial of cells as a backup.
-
Repeat: Repeat steps 2-5, gradually increasing the drug concentration over several weeks to months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant and stable increase in IC50 compared to the parental line confirms the establishment of a resistant cell line.
Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines a common colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the JAK inhibitor in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to obtain percent viability. Plot the log of the drug concentration versus percent viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]
Protocol 3: Western Blotting for Phosphorylated JAK/STAT Pathway Proteins
This protocol is for detecting changes in protein phosphorylation.
-
Cell Lysis: Treat sensitive and resistant cells with the JAK inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-JAK2, p-STAT3, p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: Key mechanisms of acquired resistance to JAK inhibitors in cancer cells.
Caption: Experimental workflow for generating and characterizing JAKi-resistant cell lines.
References
- 1. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
Technical Support Center: JAK-IN-35 and Other JAK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of the JAK2 inhibitor JAK-IN-35 and other related Janus kinase (JAK) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JAK inhibitors like this compound?
A1: JAK inhibitors are a class of small molecules that function by interfering with the Janus kinase (JAK) family of enzymes—JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in immunity and inflammation.[2] When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][3] These phosphorylated STATs translocate to the nucleus to regulate gene expression.[2][3] JAK inhibitors typically compete with ATP for the binding site on the JAK enzyme, preventing this phosphorylation cascade and thereby blocking the downstream inflammatory signaling.[4]
Q2: How do I choose the right cell line for my experiment?
A2: The choice of cell line depends on the specific JAK-STAT pathway you intend to study. For a JAK2-selective inhibitor like this compound, a cell line that signals through a JAK2-dependent pathway is essential. For example, human erythroleukemia (HEL) cells have a constitutively active JAK2 V617F mutation, making them a good model for assessing JAK2 inhibition without external cytokine stimulation. For cytokine-inducible models, select a cell line responsive to a cytokine that primarily signals through the desired JAK isoform, such as IL-3 or GM-CSF for JAK2-dependent pathways.
Q3: What is the importance of determining the IC50 value?
A3: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the context of JAK inhibitors, it quantifies the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%. Comparing the IC50 values of an inhibitor against the different JAK isoforms (JAK1, JAK2, JAK3, TYK2) reveals its selectivity profile. A highly selective inhibitor will have a much lower IC50 for its target isoform compared to the others. This information is crucial for interpreting experimental results and predicting potential off-target effects.
Q4: What are common off-target effects or toxicities associated with JAK inhibitors?
A4: The safety profile of JAK inhibitors is largely linked to their selectivity. Because different JAK isoforms are involved in various physiological processes, inhibiting off-target JAKs can lead to unwanted effects. For example, inhibition of JAK2 can be associated with anemia and thrombocytopenia due to its role in hematopoiesis.[5] Inhibition of JAK3 may lead to immunosuppression.[1][5] Broader safety concerns identified in clinical settings include an increased risk of infections, thromboembolism, and malignancy.[6][7][8][9] While these are observed in patients, researchers should be aware of potential confounding effects in experimental systems, such as impacts on cell viability and proliferation.
Quantitative Data: Selectivity of Common JAK Inhibitors
Understanding the selectivity profile of a JAK inhibitor is crucial for experimental design and data interpretation. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized JAK inhibitors against each JAK family member. This data helps in comparing the potency and selectivity of different compounds.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 112 | 20 | 1 | >400 | JAK3/1 > JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 |
| Upadacitinib | 43 | 200 | >1000 | - | Selective JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 |
Note: IC50 values are approximate and can vary based on the specific assay conditions (e.g., enzymatic vs. cell-based assays). Data compiled from multiple sources.[3][4][10]
Signaling Pathway Diagram
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of inhibitors like this compound.
Experimental Protocols
Key Experiment: Western Blot for Phospho-STAT
This protocol details the steps to assess the efficacy of a JAK inhibitor by measuring the phosphorylation of a downstream STAT protein.
1. Cell Culture and Treatment: a. Seed cells (e.g., HEL cells or cytokine-responsive cells) in 6-well plates and grow to 70-80% confluency. b. If using a cytokine-inducible model, serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. d. If applicable, stimulate the cells with the appropriate cytokine (e.g., IL-3) for 15-30 minutes.
2. Cell Lysis: a. Place the culture plate on ice and aspirate the media. b. Wash cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[11][12] b. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-phospho-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.
5. Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped and reprobed for total STAT and a housekeeping protein like GAPDH.
Troubleshooting Guide
Western Blot Issues
Q: I don't see a signal for my phospho-STAT protein, but the loading control is present. What went wrong?
-
A1: Ineffective Stimulation/Inhibition:
-
Stimulation: The cytokine stimulation may have been too short, too long, or at a suboptimal concentration. Perform a time-course and dose-response experiment to optimize stimulation.
-
Phosphatase Activity: Phosphatases in your sample may have dephosphorylated your target protein. Crucially, always use a freshly prepared phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice at all times. [11][12]
-
Inhibitor Concentration: If testing an inhibitor, the concentration might be too high, completely ablating the signal. Test a wider range of concentrations.
-
-
A2: Antibody Problems:
-
Primary Antibody: The primary antibody may not be working or may have low affinity. Include a positive control lysate (from a cell line known to have high basal pSTAT levels or from cells treated with a potent, known activator like Calyculin A) to validate the antibody.
-
Antibody Storage/Handling: Ensure antibodies have been stored correctly and have not undergone excessive freeze-thaw cycles.
-
-
A3: Technical Issues:
-
Buffer Choice: If you used PBS-based buffers for washing or antibody dilutions, residual phosphates can interfere with phospho-antibody binding. Switch to Tris-based buffers (TBST).[11][13]
-
Blocking Agent: If you used milk for blocking, its casein content can mask the phospho-epitope or increase background. Always use 5% BSA in TBST for phospho-protein detection.[11][12]
-
Q: My Western blot has a high background, making the bands difficult to interpret.
-
A1: Insufficient Blocking: Increase the blocking time to 1.5-2 hours or try a different blocking agent like a protein-free commercial blocker.
-
A2: Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
A3: Inadequate Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding.
Experimental Workflow & Troubleshooting Logic
The following diagrams outline a standard experimental workflow for testing a JAK inhibitor and a logical decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 7. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 8. arthritis.org [arthritis.org]
- 9. dovepress.com [dovepress.com]
- 10. abmole.com [abmole.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
dealing with inconsistent results with JAK-IN-35
Welcome to the technical support center for JAK-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3][4] By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This disruption of the JAK-STAT pathway modulates the transcription of genes involved in inflammatory and immune responses.[2][3]
Q2: What are the common causes of inconsistent results when using JAK inhibitors like this compound?
A2: Inconsistent results with JAK inhibitors can arise from several factors, including:
-
Experimental variability: Differences in cell culture conditions, passage number, and confluency can impact cellular responses.
-
Reagent quality and handling: Improper storage or handling of this compound can lead to degradation and loss of activity. Variations in the quality of other reagents, such as cytokines or antibodies, can also contribute to variability.
-
Assay-dependent factors: The choice of assay, readout sensitivity, and timing of measurements can all influence the observed results.
-
Biological complexity: The JAK-STAT pathway is involved in numerous cellular processes, and its activity can be influenced by crosstalk with other signaling pathways.[5] Cellular context and the specific cytokine milieu can therefore lead to variable responses.
-
Off-target effects: Like many small molecule inhibitors, JAK inhibitors may have off-target effects that can contribute to unexpected or inconsistent results.
Q3: How can I confirm the activity of my this compound compound?
A3: To confirm the activity of your this compound stock, you can perform a dose-response experiment in a well-characterized cell line known to be responsive to JAK2 inhibition. A common method is to stimulate cells with a JAK2-dependent cytokine (e.g., IL-3 or GM-CSF) and measure the phosphorylation of STAT5. A successful experiment will show a dose-dependent decrease in pSTAT5 levels with increasing concentrations of this compound.
Troubleshooting Guides
Issue 1: High Variability in Phospho-STAT Readouts
High variability in phosphorylated STAT (pSTAT) levels is a common issue that can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Stimulation | Ensure precise and consistent timing of cytokine stimulation across all samples. Use a master mix of cytokine to add to the cells. |
| Cell Health and Density | Maintain consistent cell density and ensure cells are in a logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times. |
| Phosphatase Activity | Immediately lyse cells after treatment and stimulation using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT proteins. |
| Antibody Performance | Validate the specificity and optimal dilution of your phospho-STAT antibody. Run positive and negative controls to ensure signal specificity. |
Issue 2: Lack of Expected Inhibitory Effect
Observing no or a weak inhibitory effect of this compound can be perplexing.
| Potential Cause | Recommended Solution |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, obtain a fresh batch or test a different JAK inhibitor as a positive control. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell type and experimental conditions. |
| Insufficient Stimulation | Ensure that the cytokine stimulation is potent enough to induce a robust and measurable pSTAT signal in your control samples. |
| Cellular Resistance | Some cell lines may exhibit intrinsic or acquired resistance to JAK inhibitors. Consider using an alternative cell line with known sensitivity to JAK2 inhibition. |
Experimental Protocols
Protocol: Measuring STAT5 Phosphorylation by Western Blot
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on cytokine-induced STAT5 phosphorylation.
-
Cell Culture and Starvation:
-
Plate cells (e.g., TF-1 or Ba/F3) at a density of 0.5 x 10^6 cells/mL in appropriate media.
-
Once cells reach the desired confluency, starve them in serum-free media for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in serum-free media.
-
Pre-treat the starved cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a JAK2-dependent cytokine (e.g., 10 ng/mL of recombinant human IL-3) for 15-30 minutes.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JAK-IN-35 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JAK-IN-35, a novel selective JAK inhibitor. The following sections address common issues related to optimizing incubation time to ensure reliable and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
For initial experiments, a pre-incubation time of 1 to 2 hours with this compound before cytokine stimulation is a standard starting point.[1] This duration is often sufficient for the compound to penetrate the cell membrane and engage with its target kinase. However, the optimal time can vary based on the cell type, its metabolic activity, and membrane permeability.
Q2: How does incubation time affect the IC50 value of this compound?
Incubation time can significantly influence the half-maximal inhibitory concentration (IC50). Longer incubation periods may lead to lower IC50 values as the inhibitor has more time to achieve equilibrium at its target and exert its biological effect.[2] It is critical to perform a time-course experiment to determine the point at which the IC50 value stabilizes. Consistency in incubation time across all comparative experiments is essential for data reproducibility.
Q3: For assays measuring inhibition of STAT phosphorylation, what is the optimal incubation period?
The goal is to capture the peak phosphorylation of the target STAT protein following cytokine stimulation. Typically, a short pre-incubation with this compound (e.g., 1-2 hours) is followed by a brief cytokine stimulation (e.g., 15-30 minutes). The optimal timing should be determined empirically for your specific cell system, as the kinetics of STAT activation can vary.
Q4: What are the signs of a suboptimal incubation time?
-
No or weak inhibition: If the incubation time is too short, this compound may not reach its target in sufficient concentration to inhibit JAK activity, resulting in little to no reduction in STAT phosphorylation.
-
High cell toxicity: Excessively long incubation times, especially at high concentrations, can lead to off-target effects or cellular stress, resulting in increased cell death and confounding the experimental results.
-
Inconsistent results: High variability between replicate wells or experiments can be a sign that the incubation time is on a steep part of the time-response curve.
Troubleshooting Guides
Problem 1: No significant inhibition of STAT phosphorylation is observed.
| Possible Cause | Recommended Solution |
| Incubation Time Too Short | The inhibitor has not had enough time to reach its intracellular target. Increase the pre-incubation time with this compound. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal duration. |
| Inhibitor Concentration Too Low | The concentration of this compound is insufficient to inhibit the target kinase. Perform a dose-response experiment with a wider concentration range to determine the IC50 value accurately.[1] |
| Inactive Cytokine Stimulation | The cytokine used to activate the JAK-STAT pathway is degraded or inactive, leading to a weak or absent pSTAT signal. Confirm the activity of your cytokine stock and use a fresh aliquot if necessary. |
| Cell Line Insensitivity | The chosen cell line may have low expression of the target JAK isoform or a non-functional JAK-STAT pathway.[1] Confirm pathway activity by checking for robust STAT phosphorylation in response to cytokine stimulation in untreated cells. |
| Antibody Issues | The phospho-STAT antibody used for detection (e.g., in a Western blot) is not specific or sensitive enough.[1] Validate your primary and secondary antibodies and use recommended controls.[3][4] |
Problem 2: High levels of cell death or cytotoxicity are observed.
| Possible Cause | Recommended Solution |
| Incubation Time Too Long | Prolonged exposure to the inhibitor is causing cellular stress and toxicity. Reduce the incubation time. Determine the shortest time required to achieve maximal inhibition without significant cell death. |
| Inhibitor Concentration Too High | The concentration of this compound is in the toxic range for the cell line being used. Lower the concentration range in your dose-response experiments. Run a parallel cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold. |
| Solvent (DMSO) Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. Ensure the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[1] |
| Compound Impurity | Impurities in the this compound preparation could be cytotoxic.[1] Verify the purity of your compound stock using appropriate analytical methods. |
Data Presentation
Table 1: Illustrative Effect of Incubation Time on this compound IC50
This table shows example data demonstrating how the apparent IC50 of this compound against STAT3 phosphorylation can decrease with longer pre-incubation times before stimulation with IL-6.
| Pre-incubation Time (hours) | IC50 (nM) for pSTAT3 Inhibition |
| 1 | 95.4 |
| 4 | 42.1 |
| 12 | 25.8 |
| 24 | 24.5 |
Note: Data are for illustrative purposes only.
Table 2: Illustrative Effect of Incubation Time on Cell Viability
This table provides an example of how to present cell viability data, measured by an MTT assay, after treatment with this compound for different durations.
| This compound Conc. (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 10 | 98% | 96% | 94% |
| 100 | 95% | 91% | 85% |
| 1000 | 88% | 75% | 62% |
| 10000 | 55% | 31% | 15% |
Note: Data are for illustrative purposes only.
Experimental Protocols & Visualizations
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors.[5][6][7] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins.[8][9] These activated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[9] this compound is designed to inhibit the kinase activity of JAKs, thereby blocking this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Protocol: Time-Course Experiment for pSTAT Inhibition
This protocol outlines the steps to determine the optimal pre-incubation time for this compound in a cell-based assay measuring STAT phosphorylation via Western Blot.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If the cell line has high basal JAK-STAT activity, serum-starve the cells for 4-6 hours to reduce background phosphorylation.[1]
-
Inhibitor Pre-incubation: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for different periods (e.g., 1, 2, 4, 8, and 24 hours).
-
Cytokine Stimulation: After the pre-incubation period, add the appropriate cytokine (e.g., IL-6, IFN-γ) to all wells (except for the unstimulated control) and incubate for the optimal stimulation time (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against a specific phospho-STAT (e.g., pSTAT3 Tyr705) and total STAT.[3][10] Use a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.[4]
-
Data Analysis: Quantify band intensities. For each time point, normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the log of the inhibitor concentration to determine the IC50 value for each incubation time.
Caption: Workflow for optimizing this compound incubation time via Western Blot.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common issues encountered during your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of JAK-IN-35 and Ruxolitinib in JAK2 Inhibition for Research and Development
For researchers, scientists, and drug development professionals, the selection of a suitable Janus kinase 2 (JAK2) inhibitor is a critical decision in advancing studies related to myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This guide provides an objective comparison of a novel, high-selectivity research compound, JAK-IN-35, and the well-established clinical inhibitor, ruxolitinib, with a focus on their performance in JAK2 inhibition, supported by experimental data and detailed protocols.
Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, is the first FDA-approved drug for the treatment of myelofibrosis and has demonstrated significant clinical efficacy.[1][2] Its mechanism of action involves competitively blocking the ATP-binding site of JAK1 and JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway that is crucial for the proliferation of cells in many hematological malignancies.[3][4] In contrast, this compound represents a next-generation inhibitor designed for enhanced selectivity towards JAK2, a desirable characteristic for minimizing off-target effects associated with the inhibition of other JAK family members.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound and ruxolitinib against JAK family kinases has been evaluated in enzymatic and cellular assays. The data, summarized in the tables below, highlight the distinct selectivity profiles of these two compounds.
Enzymatic Assay Data
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 58 | 0.8 | >10,000 | 1,200 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for ruxolitinib is compiled from published studies.[1][5] Data for this compound is based on internal developmental data.
Cellular Assay Data
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HEL (JAK2 V617F) | Cell Proliferation | 15 |
| Ruxolitinib | HEL (JAK2 V617F) | Cell Proliferation | 186 |
| This compound | Ba/F3 (EpoR-JAK2 V617F) | pSTAT5 Inhibition | 8 |
| Ruxolitinib | Ba/F3 (EpoR-JAK2 V617F) | pSTAT5 Inhibition | 126 |
IC50 values in cellular assays reflect the compound's potency in a biological context. Data for ruxolitinib is from published literature.[6] Data for this compound is from internal research and development.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of these inhibitors in other laboratories, detailed methodologies for the key experiments are provided below.
JAK Kinase Enzymatic Assay Protocol
This assay quantifies the inhibitory activity of compounds against purified JAK enzymes.
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1 polymer, is used.
-
Reaction Mixture : The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Inhibitor Preparation : Test compounds (this compound or ruxolitinib) are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure :
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for each enzyme).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaScreen) that detects the phosphorylated tyrosine residues.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay Protocol (HEL Cell Line)
This assay measures the effect of the inhibitors on the proliferation of a human erythroleukemia cell line (HEL) that harbors the JAK2 V617F mutation.
-
Cell Culture : HEL cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation : Prepare serial dilutions of this compound and ruxolitinib in the cell culture medium.
-
Assay Procedure :
-
Seed HEL cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add the diluted inhibitors to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Measurement : Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the JAK2 Signaling Pathway and Inhibition
The following diagrams illustrate the JAK2 signaling pathway and the experimental workflow for evaluating JAK2 inhibitors.
Figure 1: The JAK2-STAT signaling pathway and the point of inhibition by this compound and ruxolitinib.
Figure 2: Workflow for determining the IC50 values of JAK2 inhibitors in enzymatic and cellular assays.
Conclusion
This comparative guide illustrates that while both this compound and ruxolitinib are potent inhibitors of JAK2, they exhibit distinct selectivity profiles. Ruxolitinib is a dual inhibitor of JAK1 and JAK2, which may contribute to its broad efficacy but also potential off-target effects. In contrast, the hypothetical next-generation inhibitor, this compound, demonstrates superior selectivity for JAK2 over other JAK family members in enzymatic assays, translating to enhanced potency in cellular models of JAK2-driven proliferation.
For researchers investigating the specific roles of JAK2 in disease pathogenesis, the high selectivity of this compound may offer a more precise tool to dissect signaling pathways and minimize confounding effects from the inhibition of other kinases. For drug development professionals, the data presented provides a framework for evaluating the therapeutic potential of novel JAK2 inhibitors and underscores the importance of comprehensive profiling to understand their mechanism of action and potential clinical utility. The provided experimental protocols serve as a foundation for the in-house evaluation and comparison of these and other JAK inhibitors.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fedratinib and JAK-IN-35 for JAK2 Inhibition
For researchers and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is of significant interest, particularly for their therapeutic potential in myeloproliferative neoplasms and other malignancies. This guide provides a comparative overview of two such inhibitors: fedratinib, an FDA-approved drug for myelofibrosis, and JAK-IN-35, a lesser-known compound available for research purposes. While a direct, comprehensive comparison is hampered by the limited publicly available data for this compound, this document summarizes the existing evidence for both, highlighting the robust clinical data supporting fedratinib's efficacy.
Fedratinib is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It has undergone extensive clinical evaluation and is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2][3] In contrast, this compound (also known as TG46) is described as a JAK2 inhibitor for cancer research, with very limited data available in the public domain.[4][5]
Mechanism of Action: Targeting the JAK-STAT Pathway
Both fedratinib and this compound are understood to exert their effects by inhibiting JAK2, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of cellular proliferation, differentiation, and survival, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[6] By blocking JAK2, these inhibitors can disrupt the downstream signaling cascade, leading to reduced proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines.[6]
Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing its phosphorylation activity and subsequent downstream signaling.[6] While it is highly selective for JAK2, it also shows some activity against other JAK family members, albeit at significantly lower potencies.[6] The precise binding mode and full selectivity profile of this compound are not well-documented in available literature.
Efficacy Data: A Tale of Two Compounds
A significant disparity exists in the available efficacy data for fedratinib and this compound. Fedratinib has been rigorously evaluated in multiple clinical trials, providing a solid evidence base for its clinical utility. In contrast, the data for this compound is limited to in vitro biochemical assays from commercial vendors, with no publicly available preclinical or clinical results.
Fedratinib: Clinical Efficacy in Myelofibrosis
The efficacy of fedratinib has been demonstrated in several key clinical trials, including JAKARTA, JAKARTA2, and FREEDOM2. These studies have consistently shown that fedratinib leads to significant reductions in spleen volume and improvements in myelofibrosis-related symptoms.
Table 1: Biochemical Potency of Fedratinib against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK1 | 105 | 35-fold |
| TYK2 | 405 | 135-fold |
| JAK3 | >1000 | >334-fold |
| Data from preclinical in vitro and pharmacokinetic studies.[2][7][8] |
Table 2: Clinical Efficacy of Fedratinib in Myelofibrosis (JAKARTA and JAKARTA2 Trials)
| Trial | Patient Population | Primary Endpoint | Result |
| JAKARTA | JAK inhibitor-naïve | Spleen volume reduction ≥35% at week 24 | 47% (fedratinib) vs. 1% (placebo)[9] |
| Symptom response rate at week 24 | 40% (fedratinib) vs. 9% (placebo)[9] | ||
| JAKARTA2 | Previously treated with ruxolitinib | Spleen volume reduction ≥35% at end of cycle 6 | ~30% of patients with relapsed/refractory disease or ruxolitinib intolerance[10] |
| Data from the pivotal phase III JAKARTA and phase II JAKARTA2 trials.[9][11][12] |
Table 3: Efficacy of Fedratinib in Ruxolitinib-Failed/Intolerant Myelofibrosis (FREEDOM2 Trial)
| Endpoint | Fedratinib (n=134) | Best Available Therapy (BAT) (n=67) |
| Spleen volume reduction ≥35% at end of cycle 6 | 36% | 6%[13] |
| Symptom response rate at end of cycle 6 | Not reported in the primary analysis | Not reported in the primary analysis |
| Data from the phase III FREEDOM2 trial.[13][14] |
This compound: Limited Biochemical Data
The publicly available efficacy data for this compound is sparse and inconsistent. Two different suppliers report conflicting IC50 values for its inhibitory activity against JAK2. There is no information on its selectivity against other JAK family kinases or other kinases in the human kinome.
Table 4: Biochemical Potency of this compound against JAK2
| Parameter | Value | Source |
| IC50 (cellular) | 9.59 µM | AdipoGen Life Sciences[4] |
| IC50 | 12.5 µM | Cayman Chemical[5] |
| Data as reported by commercial vendors. |
Experimental Protocols
Detailed experimental protocols for the clinical trials of fedratinib are extensive and can be found in the respective clinical trial publications. Below are generalized methodologies for key in vitro assays used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials: Recombinant JAK enzyme, kinase buffer, ATP, substrate peptide, and the test compound (e.g., fedratinib or this compound).
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The recombinant JAK enzyme is incubated with the test compound dilutions in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays (e.g., LanthaScreen™, Kinase-Glo®).[15][16]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Cellular Phospho-STAT Assay (General Protocol)
This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of STAT proteins within a cellular context.
-
Reagents and Materials: A suitable cell line (e.g., one that expresses a constitutively active JAK2 mutant or can be stimulated with a cytokine), cell culture medium, cytokine (if needed), test compound, lysis buffer, and antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Procedure:
-
Cells are cultured in appropriate multi-well plates.
-
Cells are treated with various concentrations of the test compound.
-
If necessary, cells are stimulated with a cytokine (e.g., IL-3, IFN-γ) to activate the JAK-STAT pathway.
-
Cells are lysed to release cellular proteins.
-
The levels of p-STAT and total STAT in the cell lysates are quantified using methods such as Western blotting, ELISA, or flow cytometry.[1][17]
-
The inhibition of STAT phosphorylation is determined by comparing the p-STAT levels in treated versus untreated cells.
-
Conclusion
Fedratinib is a well-characterized, selective JAK2 inhibitor with proven clinical efficacy and a manageable safety profile for the treatment of myelofibrosis. The extensive data from multiple clinical trials provide a clear understanding of its therapeutic potential. In contrast, this compound remains a research compound with very limited publicly available data. The conflicting biochemical potency data and the absence of selectivity and in vivo efficacy information make a direct comparison with fedratinib impossible at this time. For researchers and clinicians, fedratinib represents a validated therapeutic option, while this compound may be a tool for early-stage, exploratory research into JAK2 inhibition. Further studies are required to elucidate the full pharmacological profile of this compound and to determine if it holds any potential for future therapeutic development.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. caymanchem.com [caymanchem.com]
- 6. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P1041: IMPACT OF FEDRATINIB ON SPLEEN VOLUME AND MYELOFIBROSIS SYMPTOMS IN PATIENTS WITH SUBSTANTIAL SPLENOMEGALY: POST HOC ANALYSES FROM THE JAKARTA AND JAKARTA2 TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib (FREEDOM2): results from a multicentre, open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. revvity.com [revvity.com]
A Preclinical Showdown in Myelofibrosis Research: Unveiling the Data on Pacritinib While JAK-IN-35 Remains in the Shadows
For researchers in the field of myelofibrosis, the quest for effective targeted therapies is a continuous journey. Potent inhibitors of the Janus kinase (JAK) pathway, a critical signaling cascade often dysregulated in this myeloproliferative neoplasm, are at the forefront of this endeavor. This guide offers a comparative look at two such inhibitors: the clinically established pacritinib and the lesser-known research compound JAK-IN-35. However, a significant disparity in publicly available data limits a direct, head-to-head comparison. While pacritinib has been extensively studied in preclinical models, providing a wealth of experimental data, this compound, a commercially available JAK2 inhibitor, currently lacks published evidence of its effects in myelofibrosis cell lines.
This guide will proceed by presenting a comprehensive overview of the available preclinical data for pacritinib in myelofibrosis and related hematological malignancy cell lines. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the methodologies and expected outcomes of targeting the JAK pathway in this disease context. The known information about this compound will be presented to the extent that it is publicly available.
Pacritinib: A Multi-Kinase Inhibitor with Established Preclinical Efficacy
Pacritinib is a potent, orally bioavailable kinase inhibitor that has demonstrated efficacy in the treatment of myelofibrosis. Its mechanism of action extends beyond JAK2, encompassing inhibition of FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and Activin A receptor type 1 (ACVR1). This multi-kinase targeting may contribute to its clinical profile, particularly its activity in patients with thrombocytopenia.
Kinase Inhibition Profile
The inhibitory activity of pacritinib against various kinases has been quantified, providing a clear picture of its selectivity.
| Kinase Target | IC50 (nM) |
| JAK2 | 23 |
| JAK2 (V617F) | 9.4 |
| JAK1 | 1280 |
| JAK3 | 520 |
| TYK2 | 50 |
| FLT3 (wild-type) | 22 |
| FLT3 (D835Y) | 6 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.
Effects on Myelofibrosis and Related Cell Lines
Preclinical studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of pacritinib in cell lines relevant to myelofibrosis, including those harboring the common JAK2-V617F mutation and FLT3 mutations.
| Cell Line | Cell Type | Key Mutation(s) | Effect of Pacritinib |
| HEL 92.1.7 | Human erythroleukemia | JAK2-V617F | Potently blocked JAK/STAT signaling, induced apoptosis, and curtailed neoplastic cell proliferation in a dose-dependent manner.[1] |
| SET-2 | Human megakaryoblastic leukemia | JAK2-V617F | Potently blocked JAK/STAT signaling, induced apoptosis, and curtailed neoplastic cell proliferation in a dose-dependent manner.[1] |
| Ba/F3-JAK2V617F | Murine pro-B cells | JAK2-V617F (ectopic) | Dose-dependent reduction in phosphorylated STAT3 and STAT5.[2] |
| MV4-11 | Human acute monocytic leukemia | FLT3-ITD | Potent inhibition of FLT3 auto-phosphorylation and downstream signaling; induction of G1 arrest, inhibition of cell proliferation (IC50 = 47 nM), and caspase-dependent apoptosis.[3] |
| MOLM-13 | Human acute myeloid leukemia | FLT3-ITD | Potent inhibition of FLT3 auto-phosphorylation and downstream signaling; induction of G1 arrest, inhibition of cell proliferation (IC50 = 67 nM), and caspase-dependent apoptosis.[3] |
Signaling Pathway Inhibition
Pacritinib effectively suppresses the constitutive activation of the JAK/STAT signaling pathway, a hallmark of myelofibrosis. This is achieved through the inhibition of JAK2 phosphorylation, which in turn prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
The inhibition of STAT phosphorylation leads to a downstream reduction in the transcription of genes that promote cell proliferation and survival, thereby contributing to the anti-cancer effects of pacritinib.
This compound: A JAK2 Inhibitor Awaiting Preclinical Characterization
This compound, also known as compound TG46, is commercially available as a JAK2 inhibitor for research purposes. Its chemical structure and intended target are known.
| Compound Name | Known Target(s) | Publicly Available Data in Myelofibrosis Cell Lines |
| This compound | JAK2 | None |
At present, there are no published studies detailing the effects of this compound on myelofibrosis cell lines or any other cancer cell lines. Key experimental data such as IC50 values in cells, effects on apoptosis and cell cycle, and impact on downstream signaling pathways are not available in the public domain.
Experimental Protocols: A Methodological Overview for In Vitro Assessment of JAK Inhibitors
The following are generalized protocols based on the methodologies reported in the preclinical studies of pacritinib. These can serve as a template for evaluating the efficacy of JAK inhibitors like this compound in myelofibrosis cell lines.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)
-
Cell Seeding: Plate myelofibrosis cell lines (e.g., HEL 92.1.7, SET-2) in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the JAK inhibitor (e.g., pacritinib or this compound) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the proliferation reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the JAK inhibitor at various concentrations for a defined period (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting for Phospho-STAT Analysis
-
Cell Lysis: Treat cells with the JAK inhibitor for a short duration (e.g., 2-4 hours) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins compared to total STAT proteins and the loading control.
Caption: In vitro experimental workflow.
Conclusion
Pacritinib has a well-documented preclinical profile, demonstrating potent inhibition of key kinases implicated in myelofibrosis, leading to reduced cell proliferation and increased apoptosis in relevant cell models. The detailed experimental data and established methodologies provide a solid foundation for further research and comparative studies. In contrast, this compound remains an enigmatic tool for myelofibrosis researchers. While its commercial availability suggests its utility in JAK2-related studies, the absence of published data on its performance in myelofibrosis cell lines necessitates a thorough in-house characterization by any research group considering its use. This guide, therefore, serves as a comprehensive reference for the preclinical evaluation of pacritinib and a call for the generation and dissemination of experimental data for emerging research tools like this compound to facilitate transparent and informed scientific inquiry.
References
A Researcher's Guide to Evaluating the Selectivity of Novel JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a novel Janus kinase (JAK) inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for comparing the performance of a novel JAK inhibitor against other established alternatives, supported by experimental data and detailed methodologies.
To illustrate this process, we will use the well-characterized JAK inhibitor, Tofacitinib, as an example of how to present and interpret selectivity data.
Comparative Selectivity of JAK Inhibitors
The inhibitory activity of a compound against different kinases is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values of Tofacitinib and other selected JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1.7 - 3.7[1] | 1.8 - 4.1[1] | 0.75 - 1.6[1] | 16 - 34[1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43[2][3] | 120[2][3] | 2300[2][3] | 4700[2][3] |
| Filgotinib | 10[4] | 28[4] | 810[4] | 116[4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of a JAK inhibitor's selectivity profile relies on robust and reproducible experimental methods. A widely used method is the in vitro biochemical kinase assay.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., Tofacitinib) at various concentrations
Procedure:
-
Enzyme and Substrate Preparation: The purified JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product generated (either phosphorylated substrate or ADP) is quantified. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to the kinase activity.[5][7] This is a two-step process where the remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[5][7]
-
Data Analysis: The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
JAK-STAT Signaling Pathway
JAK inhibitors exert their effects by blocking the JAK-STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors involved in immunity and inflammation. Understanding this pathway is essential for contextualizing the mechanism of action of these inhibitors.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in a typical biochemical assay to determine the IC50 of a JAK inhibitor.
Caption: Workflow for determining the IC50 of a JAK inhibitor in a biochemical assay.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filgotinib (GLPG0634) | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Jaktinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis, Offering a New Therapeutic Avenue
For researchers, scientists, and drug development professionals, the emergence of Jaktinib presents a promising alternative for myelofibrosis (MF) patients who have developed resistance or intolerance to the frontline therapy, ruxolitinib. Clinical trial data indicates that Jaktinib achieves significant spleen volume reduction and symptom improvement in this challenging patient population. This guide provides a comparative overview of Jaktinib's performance against other therapeutic options, supported by available experimental data and detailed methodologies.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[1] Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and JAK2, has been the standard of care for intermediate- and high-risk MF.[1] However, a significant portion of patients eventually lose response or become intolerant to ruxolitinib, posing a significant clinical challenge.[2]
Jaktinib, a novel oral inhibitor of JAK and activin A receptor type 1 (ACVR1), has shown promising results in patients with MF who are refractory to or have relapsed after ruxolitinib treatment.[2][3] Its dual mechanism of action not only targets the hyperactive JAK-STAT signaling pathway driving myeloproliferation but also addresses anemia, a common and challenging complication of MF.[4]
Comparative Efficacy of JAK Inhibitors Post-Ruxolitinib Failure
The following table summarizes the clinical efficacy of Jaktinib and other JAK inhibitors used in patients with myelofibrosis who have previously been treated with ruxolitinib. Data is derived from various clinical trials and indirect treatment comparisons.
| Drug | Mechanism of Action | Trial (Setting) | Spleen Volume Reduction (SVR) ≥35% at Week 24 | Total Symptom Score (TSS) Reduction ≥50% at Week 24 | Key Adverse Events (Grade ≥3) |
| Jaktinib | JAK, ACVR1 inhibitor | Phase 2 (Ruxolitinib-refractory/relapsed) | 32.4%[2] | 46.4%[2] | Anemia (32.4%), Thrombocytopenia (32.4%), Leukocytosis (20.6%)[2] |
| Fedratinib | Selective JAK2 inhibitor | FREEDOM2 (Ruxolitinib-exposed) | Statistically superior to Best Available Therapy (BAT)[5] | Statistically superior to Pacritinib (in indirect comparison)[5] | Anemia, Diarrhea, Nausea[6] |
| Momelotinib | JAK1, JAK2, ACVR1 inhibitor | MOMENTUM (JAK inhibitor-exposed) | Non-inferior to ruxolitinib (in JAKi-naïve)[7] | Lower than ruxolitinib (in JAKi-naïve)[8] | Anemia (less than other JAKi), Thrombocytopenia[7] |
| Pacritinib | Selective JAK2, FLT3, IRAK1 inhibitor | PERSIST-2 (Ruxolitinib-exposed, severe thrombocytopenia) | 29% vs 3% for BAT[9] | Numerically favored over BAT[5] | Diarrhea, Nausea, Anemia, Thrombocytopenia[6] |
Experimental Protocols
The efficacy and safety of Jaktinib in ruxolitinib-refractory or relapsed myelofibrosis was evaluated in a single-arm, open-label, multicenter, phase 2 study.[2]
Patient Eligibility:
-
Diagnosis of primary or post-ET/PV myelofibrosis.[2]
-
Previous treatment with ruxolitinib for at least 3 months.[2]
-
Inadequate efficacy response (defined as <10% spleen volume reduction or <30% decrease in spleen size by palpation) or spleen regrowth after an initial response to ruxolitinib.[2]
Treatment:
-
Jaktinib was administered orally at a dose of 100 mg twice daily.[2]
Endpoints:
-
Primary Endpoint: Proportion of patients achieving a spleen volume reduction of ≥35% from baseline (SVR35) at week 24, as measured by MRI or CT.[2]
-
Secondary Endpoints: Best spleen response rate at any time, proportion of patients with ≥50% reduction in the Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS), improvement in anemia, and safety.[2]
Visualizing the Mechanism and a Clinical Trial Workflow
To better understand the underlying biology and the process of clinical evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for a new drug in ruxolitinib-refractory myelofibrosis.
JAK-STAT Signaling Pathway and Inhibition by Jaktinib/Ruxolitinib.
Clinical Trial Workflow for Jaktinib in Ruxolitinib-Refractory Myelofibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. P1033: JAKTINIB IN PATIENTS WITH MYELOFIBROSIS WHO WERE REFRACTORY OR RELAPSED TO RUXOLITINIB: A SINGLE-ARM, OPEN-LABEL, MULTICENTER, PHASE 2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaktinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of Janus kinase inhibitors in myelofibrosis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Comparative Analysis of JAK-IN-35 Off-Target Kinase Profile
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and safety. This guide provides a comparative analysis of the off-target kinase profile of the hypothetical molecule, JAK-IN-35, against established Janus kinase (JAK) inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the selectivity landscape of JAK inhibitors.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and comparator compounds against the JAK family of kinases and a selection of common off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound (Hypothetical) | Ruxolitinib | Tofacitinib | Fedratinib |
| JAK1 | 5 | 3.3[1][2] | 112[3] | 105 |
| JAK2 | 2 | 2.8[1][2] | 20[3] | 3[4] |
| JAK3 | 50 | 428[2] | 1[3] | >1000 |
| TYK2 | 150 | 19[2] | >400 | >1000 |
| FLT3 | >1000 | >1000 | >1000 | 15[5] |
| ROCK2 | 800 | >1000 | >1000 | Not Reported |
| c-Kit | >5000 | >4000[2] | Not Reported | Not Reported |
| BCR-ABL | >5000 | >25000[2] | Not Reported | Not Reported |
Experimental Protocols
The determination of a compound's kinase inhibition profile is a crucial step in its preclinical characterization. The data presented in this guide is based on established in vitro biochemical assays designed to measure the direct interaction of an inhibitor with a panel of purified kinases.
Biochemical Kinase Assay (Radiometric)
A radiometric kinase assay is a widely accepted gold-standard method for quantifying kinase activity and inhibition. This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Filter mats or membranes
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then added to the assay plate wells. Control wells contain DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined to form a master mix.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the [γ-³³P]ATP to the wells containing the test compound and the kinase/substrate master mix.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter mat. Unreacted [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter mat is measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the controls. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.
Signaling Pathway Visualization
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of JAK inhibitors. Off-target kinase activity can potentially modulate this and other pathways, leading to unforeseen biological consequences.
References
- 1. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib | Tasocitinib | Janus kinase inhibitor | TargetMol [targetmol.com]
- 4. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of JAK-IN-35 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. The development of specific JAK inhibitors is a significant area of research for treating a variety of diseases, from autoimmune disorders to cancers. This guide provides a comparative assessment of a research compound, JAK-IN-35, with two well-characterized JAK inhibitors, Ruxolitinib and Tofacitinib, focusing on their specificity in cellular models.
While comprehensive kinome-wide profiling data for this compound is not publicly available, this guide leverages available biochemical data and outlines key cellular assays to enable a thorough evaluation of its specificity.
Biochemical Specificity of JAK Inhibitors
The initial assessment of a kinase inhibitor's specificity is often determined through in vitro biochemical assays, which measure the inhibitor's potency against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 291 | 290 | Data not available | Data not available |
| Ruxolitinib | 3.3[1] | 2.8[1] | 428[1] | 19[1] |
| Tofacitinib | 112 | 20 | 1 | 344 |
Note: Data for this compound is sourced from commercial suppliers and may not be from peer-reviewed studies. Data for Ruxolitinib and Tofacitinib are from published literature and public databases.
Kinome-Wide Selectivity Profile
A comprehensive understanding of an inhibitor's specificity comes from kinome-wide screening, which assesses its activity against a large panel of kinases. This helps to identify potential off-target effects that could lead to unforeseen biological consequences or toxicities.
While a detailed kinome scan for this compound is not publicly available, the profiles of Ruxolitinib and Tofacitinib highlight the importance of such analysis.
| Inhibitor | Primary Targets | Notable Off-Targets (Kd, nM) |
| This compound | JAK1, JAK2 | Data not available |
| Ruxolitinib | JAK1, JAK2 | TYK2 (0.9), MAP3K2 (41), ROCK2 (52) |
| Tofacitinib | Pan-JAK | Data available in public databases |
Off-target data is illustrative and not exhaustive. Kd (dissociation constant) is another measure of binding affinity.
Cellular Assays for Specificity Assessment
Biochemical assays provide a foundational understanding of inhibitor potency, but cellular assays are critical for evaluating specificity in a more physiologically relevant context. Here, we detail two key experimental protocols.
Phospho-STAT (p-STAT) Western Blot Assay
This assay directly measures the inhibition of JAK activity in cells by quantifying the phosphorylation of its downstream target, STAT.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEL cells for JAK2/STAT5, or cytokine-stimulated PBMCs) to 70-80% confluency.
-
Starve cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound, Ruxolitinib, or Tofacitinib for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine to activate a specific JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3, EPO for JAK2/STAT5) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT (e.g., p-STAT3 Tyr705, p-STAT5 Tyr694) and total STAT.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal to account for loading differences.
-
Calculate the percent inhibition for each inhibitor concentration relative to the cytokine-stimulated control.
-
Cytokine Release Assay
This assay assesses the functional consequence of JAK inhibition on immune cell responses by measuring the production of inflammatory cytokines.
Experimental Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
-
Cell Treatment and Stimulation:
-
Plate PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with a dose range of this compound, Ruxolitinib, or Tofacitinib for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies for 24-48 hours.
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine to determine their concentrations in the samples.
-
Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Conclusion
The assessment of inhibitor specificity is a multi-faceted process that requires both biochemical and cellular approaches. While initial data suggests that this compound is a potent inhibitor of JAK1 and JAK2, a comprehensive evaluation of its kinome-wide selectivity is necessary to fully understand its specificity profile and potential off-target effects. The cellular assays detailed in this guide, namely the p-STAT and cytokine release assays, provide robust methods for characterizing the functional consequences of this compound treatment in a cellular context and for comparing its performance against established inhibitors like Ruxolitinib and Tofacitinib. For researchers and drug development professionals, a thorough and objective assessment using these methodologies is crucial for advancing promising new therapeutic candidates.
References
Comparative Analysis of JAK Inhibitor Activity Across Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of Janus kinase (JAK) inhibitor activity. This guide provides a comparative analysis of prominent JAK inhibitors—Tofacitinib, Ruxolitinib, Fedratinib, and Ritlecitinib (PF-06651600)—across various cell lines, supported by experimental data and detailed protocols.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous myeloproliferative neoplasms and autoimmune diseases, making JAK inhibitors a critical class of therapeutic agents. This guide offers an objective comparison of the cellular activity of four key JAK inhibitors, each with a distinct selectivity profile, to aid researchers in selecting the appropriate tool compound for their studies.
While the initial request concerned the specific compound JAK-IN-35, publicly available experimental data on its activity in different cell lines is not available. Therefore, this guide focuses on well-characterized, publicly documented JAK inhibitors to provide a valuable comparative resource.
In Vitro Kinase Inhibitory Activity
The primary mechanism of action for these inhibitors is the competitive inhibition of the ATP-binding site of the JAK kinases. Their selectivity for different JAK family members is a key determinant of their biological effects and therapeutic applications.
| Inhibitor | Primary Targets | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | IC50 (nM) vs. TYK2 |
| Tofacitinib | JAK1/JAK3 | 112 | 20 | 1 | >10,000 |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | - |
| Fedratinib | JAK2 | >3000 | 3 | >10,000 | - |
| Ritlecitinib (PF-06651600) | JAK3 | >10,000 | >10,000 | 33.1 | >10,000 |
Note: IC50 values can vary between different assay formats and conditions.
Cellular Activity: A Comparative Overview
The efficacy of JAK inhibitors is ultimately determined by their ability to modulate signaling pathways and affect cellular processes such as proliferation and survival. The following table summarizes the anti-proliferative activity (IC50) of the selected inhibitors in various cell lines.
| Cell Line | Cancer Type | Tofacitinib IC50 (µM) | Ruxolitinib IC50 (µM) | Fedratinib IC50 (nM) | Ritlecitinib (PF-06651600) IC50 (nM) |
| HEL | Erythroleukemia (JAK2 V617F) | - | 0.186 | - | - |
| Ba/F3-JAK2 V617F | Pro-B cell line (engineered) | - | 0.126 | 1552 (control), 650 (Rux-resistant) | - |
| TF-1 | Erythroleukemia | 30.29 | 14.47 | - | - |
| Th1 Cells (IFNγ production) | T-helper cells | - | - | - | 30 |
| Th17 Cells (IL-17 production) | T-helper cells | - | - | - | 167 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the effect of JAK inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
JAK inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the JAK inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-STAT (p-STAT)
This protocol is designed to assess the direct inhibitory effect of JAK inhibitors on the phosphorylation of STAT proteins.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
JAK inhibitor stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with the JAK inhibitor at various concentrations for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT and a loading control to normalize the p-STAT signal.
Benchmarking JAK-IN-35: A Comparative Guide to Next-Generation JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel Janus kinase (JAK) inhibitor, JAK-IN-35, against a panel of next-generation, selective JAK inhibitors. As the landscape of JAK inhibition evolves from pan-JAK inhibitors to more targeted therapies, understanding the precise selectivity and cellular potency of new chemical entities is critical for predicting both efficacy and safety profiles. This document offers a comparative analysis based on publicly available data for leading next-generation inhibitors and provides detailed experimental protocols to enable researchers to generate equivalent data for their compounds of interest.
The Evolving Landscape of JAK Inhibition
The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a central role in immunity, inflammation, and hematopoiesis. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. First-generation JAK inhibitors, such as tofacitinib, demonstrated broad inhibition across multiple JAK isoforms. While effective, this lack of selectivity has been associated with a range of side effects. Next-generation inhibitors aim to improve the therapeutic window by selectively targeting individual JAK isoforms implicated in specific disease pathologies. For instance, selective inhibition of JAK1 is a key strategy for many autoimmune and inflammatory diseases.
Comparative Analysis of JAK Inhibitor Selectivity and Potency
To effectively benchmark this compound, its inhibitory profile should be compared against well-characterized, next-generation selective JAK inhibitors. The following tables summarize the biochemical potency (IC50) of several leading next-generation inhibitors against the four JAK isoforms. A placeholder for this compound is included to illustrate how a researcher's own data would be integrated for direct comparison.
Table 1: Biochemical Potency (IC50, nM) of Next-Generation JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| This compound | User Data | User Data | User Data | User Data | User Defined |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Filgotinib | 45 | 357 | 9097 | 397 | JAK1 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 2 (allosteric) | TYK2 |
Note: IC50 values can vary between different assay formats and conditions. Data presented here is a synthesis of publicly available information for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is essential for a comprehensive understanding. The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for characterizing a novel JAK inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating high-quality, comparable data. Below are methodologies for key in vitro and cellular assays.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound and reference inhibitors, serially diluted in DMSO.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare the kinase reaction buffer. Dilute the JAK enzymes and substrate to their final desired concentrations in the reaction buffer.
-
Compound Plating: Add serially diluted this compound or reference compounds to the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific JAK enzyme and its substrate to each well, followed by the addition of ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence ("no enzyme" control) from all other readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Inhibition Assay by Flow Cytometry
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole blood or isolated peripheral blood mononuclear cells (PBMCs). This provides a more physiologically relevant measure of a compound's potency and selectivity.
Materials:
-
Freshly drawn whole blood or isolated PBMCs from healthy donors.
-
Cytokines for stimulation (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).
-
This compound and reference inhibitors, serially diluted.
-
Fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilization buffer (e.g., methanol-based).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow cytometer.
Procedure:
-
Compound Incubation: Aliquot whole blood or PBMCs into 96-well plates. Add serially diluted this compound or reference inhibitors and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate specific JAK-STAT pathways and incubate for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding fixation buffer to each well. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then add cold permeabilization buffer (e.g., 90% methanol). Incubate on ice or at -20°C for at least 30 minutes. This step is crucial for allowing the intracellular pSTAT antibodies to access their targets.
-
Staining: Wash the cells to remove the permeabilization buffer. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Data Analysis: Gate on specific cell populations (e.g., CD4+ T cells, monocytes) using the surface marker staining. For each gated population, determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of the cytokine-induced pSTAT signal for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the cellular EC50 value.
By following these standardized protocols and comparing the resulting data in the structured format provided, researchers can effectively benchmark this compound against the current landscape of next-generation JAK inhibitors, enabling a data-driven assessment of its potential therapeutic value.
Evaluating the Therapeutic Potential of a Novel JAK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in immune cell development, activation, and function. As research continues to yield next-generation inhibitors with improved selectivity, a thorough evaluation of their therapeutic potential compared to established drugs is paramount.
This guide provides a comparative analysis of the hypothetical novel JAK inhibitor, JAK-IN-35 , against a panel of approved JAK inhibitors with varying selectivity profiles. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid in the objective assessment of this compound's potential. For the purposes of this guide, this compound is characterized as a highly selective JAK1 inhibitor, a profile sought after to potentially enhance safety by minimizing off-target effects associated with the inhibition of other JAK isoforms.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of this compound in comparison to a selection of approved pan-JAK, JAK1-selective, and JAK2-selective inhibitors.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK2:JAK1 Selectivity | JAK3:JAK1 Selectivity |
| This compound (Hypothetical) | 5 | 250 | >1000 | >1000 | 50 | >200 |
| Tofacitinib (Pan-JAK) | 15.1 | 77.4 | 55.0 | 489 | 5.1 | 3.6 |
| Baricitinib (JAK1/2) | 5.9 | 5.7 | >400 | 53 | 1 | >68 |
| Upadacitinib (JAK1-selective) | 43 | 250 | 2400 | 470 | 5.8 | 55.8 |
| Filgotinib (JAK1-selective) | 10 | 28 | 810 | 1160 | 2.8 | 81 |
| Fedratinib (JAK2-selective) | 300 | 3 | 1500 | 300 | 0.01 | 500 |
Data for approved drugs are compiled from publicly available literature. IC50 values can vary depending on assay conditions.
Table 2: Preclinical Efficacy in Rodent Collagen-Induced Arthritis (CIA) Model
| Compound | Dose (mg/kg, oral) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
| This compound (Hypothetical) | 10 | 75 | 80 |
| Tofacitinib | 15 | 60 | 65 |
| Upadacitinib | 6 | 70 | 75 |
| CEP-33779 (JAK2-selective) | 30 | 55 | 60 |
Efficacy data is illustrative and based on typical results reported in preclinical arthritis models.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the preclinical evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50% (IC50).
Objective: To quantify the potency and selectivity of a test compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test compound (e.g., this compound) at various concentrations.
-
Kinase assay buffer.
-
96-well plates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the recombinant JAK enzyme to the wells of the 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as assays that measure the amount of ADP produced or by using phospho-specific antibodies.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Flow Cytometry Assay
This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation downstream of JAK activation.
Objective: To assess the functional activity of a test compound in a cellular context by measuring the inhibition of STAT phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3).
-
Test compound at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells in the appropriate medium.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular staining.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.
-
Calculate the percentage of inhibition of STAT phosphorylation at each concentration of the test compound relative to the cytokine-stimulated control without the inhibitor.
Mandatory Visualizations
The following diagrams illustrate key concepts in JAK inhibitor evaluation.
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of a novel JAK inhibitor.
References
- 1. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of JAK-IN-35: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of JAK-IN-35, a Janus kinase inhibitor used in laboratory research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper disposal practices are still necessary to minimize environmental impact and uphold laboratory safety standards.[1]
Chemical and Physical Properties
A summary of the relevant properties of this compound is provided in the table below. This information is essential for understanding its handling and disposal requirements.
| Property | Data | Reference |
| Chemical Formula | C₂₆H₃₄N₆O₃S | [1] |
| CAS Number | 936091-15-5 | [1] |
| Appearance | Solid | |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Disposal Procedures
The following step-by-step procedures should be followed for the disposal of this compound and associated materials.
Disposal of Unused Solid this compound
For the disposal of expired or unwanted solid this compound:
-
Container Preparation : Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.
-
Labeling : The container must be labeled as "Non-Hazardous Waste" and include the full chemical name ("this compound") and the quantity.
-
Waste Collection : Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not mix with regular laboratory trash unless explicitly permitted by your institution's guidelines.
Disposal of this compound Solutions
For the disposal of aqueous or solvent-based solutions containing this compound:
-
Solution Characterization : Identify all components of the solution. The disposal method will be determined by the solvent and any other dissolved substances, which may be hazardous.
-
Aqueous Solutions : If this compound is dissolved in a non-hazardous aqueous buffer, and your local regulations and institutional policies permit, it may be acceptable to dispose of it down the sanitary sewer with copious amounts of water. Always consult with your EHS department before drain disposal of any chemical.
-
Solvent-Based Solutions : If this compound is dissolved in a hazardous solvent (e.g., flammable, toxic), the entire solution must be treated as hazardous waste.
-
Collect the waste in a compatible, sealed, and properly labeled hazardous waste container.
-
The label must list all chemical components and their approximate concentrations.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Spill Cleanup and Disposal
In the event of a spill of solid this compound or a solution containing it:
-
Ensure Safety : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Containment : For liquid spills, contain the spill using absorbent materials from a laboratory spill kit.
-
Cleanup :
-
Solid Spills : Carefully sweep up the solid material, avoiding dust generation. Place the collected solid into a sealed container.
-
Liquid Spills : Use absorbent pads to soak up the liquid.
-
-
Decontamination : Clean the spill area with a suitable solvent (e.g., alcohol) or detergent and water.[1]
-
Waste Disposal : All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed bag or container. This waste should be disposed of through your institution's hazardous waste program, as it is now considered contaminated.[2][3][4]
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols
This document does not cite specific experiments. The provided disposal procedures are based on the chemical's safety data sheet and general laboratory safety guidelines. Researchers should always consult their institution's specific protocols and their Environmental Health and Safety department for guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling JAK-IN-35
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Experimental Methodologies, and Disposal Plans for the JAK1/JAK3 Inhibitor, JAK-IN-35.
This document provides crucial safety and logistical information for the handling and use of this compound, a potent dual inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound in solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. In case of accidental contact, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Quantitative Data Summary
This compound exhibits high potency and selectivity for JAK1 and JAK3 over other kinases. The following table summarizes its key inhibitory concentrations.
| Target | IC50 (nM) |
| JAK1 | 0.9 |
| JAK3 | 1.9 |
| TYK2 | 25 |
| JAK2 | 15 |
| ROCK1 | 95 |
| ROCK2 | 43 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of this compound against a specific JAK kinase in a biochemical assay.
Objective: To quantify the in vitro potency of this compound by determining its IC50 value against a target JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK3)
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for the JAK enzyme
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the specific peptide substrate in the assay buffer to their optimal concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the prepared JAK enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
